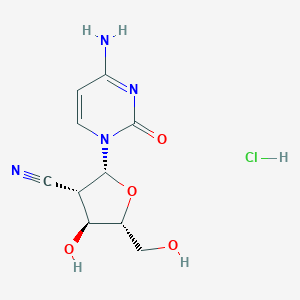

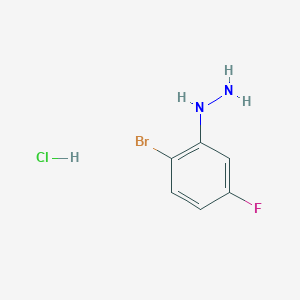

(2-Bromo-5-fluorophenyl)hydrazine hydrochloride

Vue d'ensemble

Description

The compound "(2-Bromo-5-fluorophenyl)hydrazine hydrochloride" is a derivative of phenylhydrazine, which is a class of organic compounds containing a phenyl ring attached to a hydrazine moiety. The presence of bromo and fluoro substituents on the phenyl ring suggests that this compound could be of interest in various chemical reactions and might possess unique physical and chemical properties.

Synthesis Analysis

The synthesis of related phenylhydrazine derivatives typically involves multiple steps, including nitration, Sandmeyer reaction, reduction, and diazotization processes. For instance, the synthesis of 5-bromo-2-methyl phenylhydrazine hydrochloride was achieved through a series of reactions starting from p-toluidines, with an overall yield of 30% . Similarly, the synthesis of 4-chloro-2-fluorophenylhydrazine from 2-fluoroaniline involved acylation, chlorination, and hydrolysis, followed by diazotization and reduction, yielding the target product with high purity . These methods could potentially be adapted for the synthesis of "(2-Bromo-5-fluorophenyl)hydrazine hydrochloride".

Molecular Structure Analysis

The molecular structure of phenylhydrazine derivatives is often characterized using spectroscopic techniques such as IR, 1H NMR, and 13C NMR, as well as single-crystal X-ray diffraction . These techniques provide detailed information about the molecular geometry, including bond lengths, angles, and the spatial arrangement of the substituents on the phenyl ring. For example, the crystal structure of a related compound showed intermolecular hydrogen bonding and the orientation of benzene rings .

Chemical Reactions Analysis

Phenylhydrazine derivatives can participate in various chemical reactions, including condensation with aldehydes to form hydrazones and subsequent cyclization to produce oxadiazoline derivatives . The reactivity of these compounds can be influenced by the substituents on the phenyl ring, which can affect the electron density and steric hindrance around the reactive sites.

Physical and Chemical Properties Analysis

The physical properties such as melting point, solubility, and stability of phenylhydrazine derivatives can vary widely depending on the nature of the substituents. For example, the melting point of 4-chloro-2-fluorophenylhydrazine was reported to be in the range of 59-60°C . The chemical properties, including reactivity towards other chemical species, acidity or basicity of the hydrazine group, and the potential for forming hydrogen bonds, are also critical aspects of these compounds. Theoretical computations, such as Density Functional Theory (DFT) studies, can provide insights into the electronic structure and potential reactivity of these molecules .

Applications De Recherche Scientifique

Fluorescent Probe Development for Biological and Environmental Samples A study has described the utilization of a ratiometric fluorescent probe, designed for the detection of hydrazine, in biological and water samples. This probe, featuring a large Stokes shift and low detection limit, highlights the potential of hydrazine derivatives like (2-Bromo-5-fluorophenyl)hydrazine hydrochloride in environmental monitoring and biological imaging (Zhu et al., 2019).

Derivative Synthesis for Structural Characterization Another research avenue involves the synthesis of 2-aryl-3-N-propanoyl-5-(2-bromo-5-fluorophenyl)-1,3,4-oxadiazoline derivatives from (2-Bromo-5-fluorophenyl)hydrazine hydrochloride. These derivatives have been studied for their structural properties, showcasing the chemical's role in the creation of structurally diverse compounds (Sheng-ping, 2006).

Complex Synthesis for Fluorescence Properties The compound has also been used in the synthesis of new acylhydrazone Cu(II) complexes. These complexes have been analyzed for their crystal structure and fluorescence properties, underscoring the potential of (2-Bromo-5-fluorophenyl)hydrazine hydrochloride in the field of materials science and molecular engineering (Chang-zheng, 2012).

Pharmaceutical Applications Additionally, certain derivatives synthesized from (2-Bromo-5-fluorophenyl)hydrazine hydrochloride have been screened for cytotoxic activity against tumor cell lines, indicating the chemical's potential in the development of therapeutic agents (Flefel et al., 2015).

Molecular Structure and Drug Interaction Studies The compound has also been used in the synthesis and characterization of various derivatives, such as 3-(5-bromo-2-thienyl)-1-(4-fluorophenyl)-3-acetyl-2-pyrazoline. These derivatives have been studied for their molecular structure, Hirshfeld surface, spectral investigations, and molecular docking studies, suggesting the compound's relevance in drug design and interaction studies (Sathish et al., 2018).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 , indicating that it can cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation. The precautionary statements are P261, P305, P338, P351 , advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes: rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so.

Propriétés

IUPAC Name |

(2-bromo-5-fluorophenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrFN2.ClH/c7-5-2-1-4(8)3-6(5)10-9;/h1-3,10H,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIZCDIBJUUNWCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)NN)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Bromo-5-fluorophenyl)hydrazine hydrochloride | |

CAS RN |

60481-35-8 | |

| Record name | Hydrazine, (2-bromo-5-fluorophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60481-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.